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molecular formula C10H9NO2 B1347649 1-Methylindole-3-carboxylic acid CAS No. 32387-21-6

1-Methylindole-3-carboxylic acid

Cat. No. B1347649
M. Wt: 175.18 g/mol
InChI Key: HVRCLXXJIQTXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05244907

Procedure details

A cooled (0° C.) suspension of 60% sodium hydride-oil dispersion (0.96 g, 24 mmol) in anhydrous N,N-dimethylformamide (15 mL) under nitrogen was treated in portions with indole-3-carboxylic acid (1.62 g, 10 mmol), and the mixture was stirred at 45°±5° C. for 30 minutes. Dimethylsulfate (3.03 g, 24 mmol) was added, and the mixture was heated to 100° C. for 30 minutes, cooled, and added to ice water (100 mL). The suspension was filtered and the wet solid was washed with water and taken up in 50% aqueous methanol (40 mL). The mixture was treated with 50% aqueous sodium hydroxide (3.0 g, 37.5 mmol) and refluxed for 30 minutes, then the methanol was removed in vacuo and replaced with water. The aqueous solution was extracted with ether (50 mL), then acidified with 3N HCl to pH 3 (15 mL). The suspension was filtered and the solid was washed with water and dried exhaustively m vacuo in the presence of Drierite. Recrystallization from acetonitrile afforded 1.32 g (75%) of colorless crystals; mp 201°-202° C. (dec).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4]1.[CH3:15]OS(OC)(=O)=O.[OH-].[Na+]>CN(C)C=O>[CH3:15][N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.62 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Step Three
Name
Quantity
3.03 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 45°±5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the wet solid was washed with water
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the methanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (50 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried exhaustively m vacuo in the presence of Drierite
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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